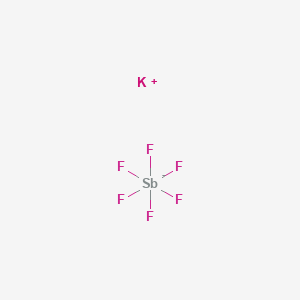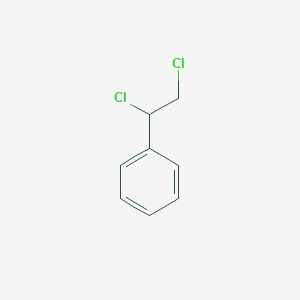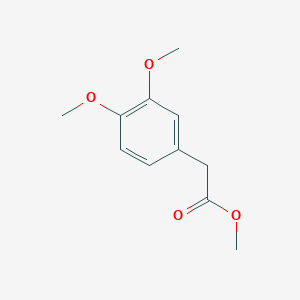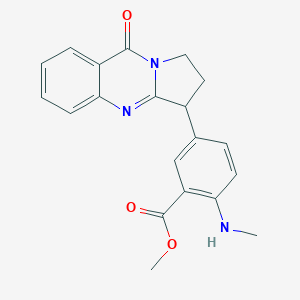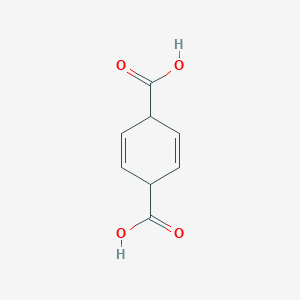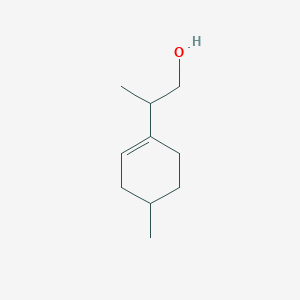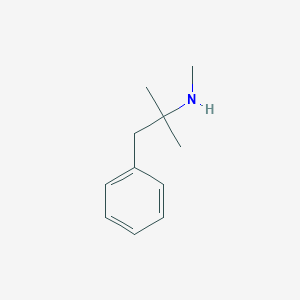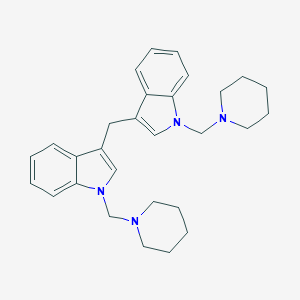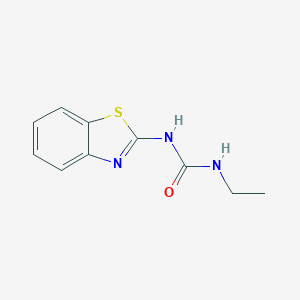
1-(1,3-Benzothiazol-2-yl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LGD-2941 is a non-steroidal, selective androgen receptor modulator (SARM) developed jointly by Ligand Pharmaceuticals and TAP . It was initially investigated for its potential in treating conditions such as osteoporosis, hypogonadism, and female sexual dysfunction . SARMs like LGD-2941 are designed to selectively modulate the activity of androgen receptors in different tissues, providing therapeutic benefits without the adverse effects typically associated with traditional anabolic steroids .
准备方法
LGD-2941 的合成涉及多个步骤,从制备关键中间体开始。 特定的反应条件,例如使用合适的溶剂、催化剂和温度控制,对于实现高产率和纯度至关重要 。 工业生产方法可能涉及扩大这些实验室程序,同时确保一致性和符合监管标准 .
化学反应分析
LGD-2941 经历各种化学反应,包括:
氧化: 这种反应可以修饰喹啉核心上的官能团,可能改变化合物的活性。
还原: 还原反应可用于修饰吡咯烷环或其他官能团。
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代可能会引入新的官能团,从而增强化合物的选择性和效力 .
科学研究应用
LGD-2941 已被用于各种科学研究应用,包括:
作用机制
相似化合物的比较
LGD-2941 属于更广泛的选择性雄激素受体调节剂类别,其中包括 LGD-2226、LGD-3303 和 RAD-140 等化合物 。 与这些类似化合物相比,LGD-2941 在其特定的化学结构方面是独一无二的,它包括三氟甲基和喹啉核心 。 这种结构有助于其作为雄激素受体调节剂的选择性和效力 .
类似化合物包括:
LGD-2226: 另一种具有不同化学结构但具有类似治疗潜力的 SARM.
LGD-3303: 以其合成代谢作用和在治疗肌肉萎缩疾病方面的潜力而闻名.
RAD-140:
属性
CAS 编号 |
15382-15-7 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |
InChI 键 |
XITQIIBGCRJHAK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2S1 |
规范 SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2S1 |
Key on ui other cas no. |
15382-15-7 |
同义词 |
Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


